1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
Overview
Description
1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is an organic compound with a complex structure that includes a benzisoxazole ring and a methoxyphenyl group.
Preparation Methods
The synthesis of 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methoxybenzaldehyde with 2-aminophenol to form the benzisoxazole ring, followed by acylation to introduce the ethanone group . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone exerts its effects involves interactions with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains methoxyphenyl groups and is used in similar applications.
Bemotrizinol: An organic UV filter with a similar structural motif, used in sunscreens.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10(18)11-6-7-15-14(9-11)16(20-17-15)12-4-3-5-13(8-12)19-2/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOVQEBXVCWZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320602 | |
Record name | 1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439094-71-0 | |
Record name | 1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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